molecular formula C15H17ClN2O3 B2668874 1-[(4-CHLOROPHENYL)METHYL]-3-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]UREA CAS No. 1421449-23-1

1-[(4-CHLOROPHENYL)METHYL]-3-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]UREA

Cat. No.: B2668874
CAS No.: 1421449-23-1
M. Wt: 308.76
InChI Key: KGNCUCKJXXBTTC-UHFFFAOYSA-N
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Description

1-[(4-CHLOROPHENYL)METHYL]-3-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]UREA is a useful research compound. Its molecular formula is C15H17ClN2O3 and its molecular weight is 308.76. The purity is usually 95%.
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Scientific Research Applications

Biological Activity of Hydroxylated Chloroethylnitrosoureas

Hydroxylated chloroethylnitrosoureas, such as 1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea and 1-nitroso-1-(2-hydroxypropyl)-3-(2-chloroethyl)urea, have been studied for their antitumor activity, toxicity, mutagenicity, and carcinogenicity. Their antitumor activity is mainly attributed to their DNA cross-linking potential, while DNA single-strand breaks play a significant role in their mutagenicity and carcinogenicity but seem irrelevant for antineoplastic effectiveness (Zeller et al., 1989).

Hindered Ureas as Masked Isocyanates

Hindered trisubstituted ureas demonstrate unique reactivity under neutral conditions, undergoing efficient substitution reactions with a range of nucleophiles. This reactivity is attributed to a nucleophile-mediated proton switch, leading to either a zwitterionic precursor or a direct isocyanate. This study showcases the potential of hindered ureas in synthetic chemistry, particularly in the preparation of amine derivatives under neutral conditions (Hutchby et al., 2009).

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[3-(furan-2-yl)-3-hydroxypropyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3/c16-12-5-3-11(4-6-12)10-18-15(20)17-8-7-13(19)14-2-1-9-21-14/h1-6,9,13,19H,7-8,10H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNCUCKJXXBTTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CCNC(=O)NCC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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